Propanenitrile, 2-(2,5-dimethylphenoxy)-
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Overview
Description
Propanenitrile, 2-(2,5-dimethylphenoxy)-, also known as 2-(2,5-dimethylphenoxy)propanenitrile, is an organic compound with the molecular formula C11H13NO. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a 2,5-dimethylphenoxy substituent. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 2-(2,5-dimethylphenoxy)-, typically involves the reaction of 2,5-dimethylphenol with propanenitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of base catalysts like sodium hydroxide or potassium carbonate to promote the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2-(2,5-dimethylphenoxy)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenoxy derivatives, primary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanenitrile, 2-(2,5-dimethylphenoxy)-, has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanenitrile, 2-(2,5-dimethylphenoxy)-, involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The phenoxy group may also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile compound with a similar backbone but lacking the phenoxy substituent.
2,5-Dimethylphenol: Shares the phenoxy group but lacks the nitrile functionality.
Benzonitrile: Contains a nitrile group attached to a benzene ring, similar in structure but different in substituent pattern.
Uniqueness
Propanenitrile, 2-(2,5-dimethylphenoxy)-, is unique due to the combination of the nitrile and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields of research and industry .
Properties
CAS No. |
6441-15-2 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)propanenitrile |
InChI |
InChI=1S/C11H13NO/c1-8-4-5-9(2)11(6-8)13-10(3)7-12/h4-6,10H,1-3H3 |
InChI Key |
SAWQUTSAJKCLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C#N |
Origin of Product |
United States |
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